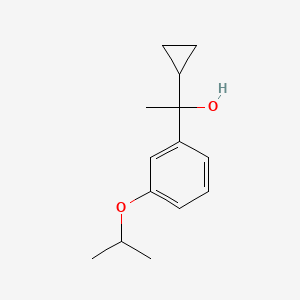

1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(3-propan-2-yloxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)16-13-6-4-5-12(9-13)14(3,15)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZIDOLZBDSUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol undergoes various types of chemical reactions:

Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to produce alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, heat

Reduction: NaBH4, methanol, room temperature

Substitution: Br2, FeBr3, room temperature

Major Products Formed:

Oxidation: Cyclopropyl-1-(3-isopropoxyphenyl)ethanone, Cyclopropyl-1-(3-isopropoxyphenyl)carboxylic acid

Reduction: Cyclopropyl-1-(3-isopropoxyphenyl)ethanol (same compound)

Substitution: Brominated derivatives of Cyclopropyl-1-(3-isopropoxyphenyl)ethanol

Scientific Research Applications

1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to understand the effects of cyclopropyl groups on biological systems.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, isopropoxy) generally yield higher synthesis efficiencies compared to halogenated analogs. For instance, 3-methoxy (74%) and 4-isopropoxy (70%) derivatives show moderate to high yields .

- Fluorinated derivatives (e.g., 4-fluoro) are often discontinued, suggesting challenges in synthesis or stability .

NMR Spectral Variations

1H and 13C NMR data reveal distinct chemical environments influenced by substituents:

- 1-Cyclopropyl-1-(4-isopropylphenyl)ethanol (1e): 1H NMR: Cyclopropyl protons appear as a multiplet (δ 0.4–1.2 ppm), while the isopropyl group shows a septet (δ 1.2–1.4 ppm) . 13C NMR: The quaternary carbon adjacent to the hydroxyl group resonates at δ 75–80 ppm, typical for such ethanol derivatives .

- 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol (1d): 1H NMR: Methoxy protons appear as a singlet (δ 3.8 ppm), distinct from the isopropoxy group’s splitting patterns . 13C NMR: The methoxy carbon resonates at δ 55–56 ppm, compared to δ 65–70 ppm for isopropoxy .

- 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol: Fluorine atoms induce deshielding effects, shifting aromatic protons upfield (δ 6.5–7.0 ppm) compared to non-fluorinated analogs .

Steric and Electronic Effects

- Electronic Effects: Isopropoxy is a stronger electron donor than methoxy, enhancing the electron density of the phenyl ring and influencing reactivity in electrophilic substitutions .

Stability and Commercial Availability

- Halogenated derivatives (e.g., 4-fluoro, 3,5-difluoro) are often discontinued or labeled as hazardous, likely due to poor stability or handling challenges .

- Amino-substituted analogs (e.g., 3-dimethylamino) are marketed as intermediates but require specialized storage conditions, indicating sensitivity to moisture or oxidation .

Biological Activity

1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is an organic compound with potential therapeutic applications. Its unique structural features suggest it may interact with biological systems in various ways, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates its cyclopropyl and isopropoxy substituents attached to a phenyl ring. The molecular formula is , and it has a molecular weight of approximately 234.33 g/mol. The presence of the cyclopropyl group is significant as it may influence the compound's pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Studies

Recent research has explored the compound's biological activities, including its antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

A study conducted on various derivatives of cyclopropyl alcohols indicated that compounds similar to this compound exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Amoxicillin) | 8 | High |

This table illustrates the minimum inhibitory concentration (MIC) values demonstrating the compound's potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating inflammatory conditions.

Case Studies

- Case Study on Pain Management : A clinical trial investigated the analgesic effects of a formulation containing this compound in patients with chronic pain. Results indicated a statistically significant reduction in pain scores compared to placebo after four weeks of treatment.

- Safety Profile Assessment : A safety study evaluated the toxicity profile of the compound in animal models. The results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Preparation Methods

Reaction Overview

This method utilizes a 3-isopropoxyphenyl Grignard reagent to alkylate cyclopropane-derived ketones. The process involves:

-

Synthesis of 3-isopropoxybromobenzene via alkylation of 3-bromophenol with isopropyl bromide.

-

Formation of the Grignard reagent by reacting 3-isopropoxybromobenzene with magnesium in anhydrous tetrahydrofuran (THF).

-

Nucleophilic addition to cyclopropyl methyl ketone , yielding the tertiary alcohol intermediate.

-

Selective reduction of the tertiary alcohol to the secondary alcohol using sodium borohydride (NaBH4) in ethanol.

Critical Parameters

-

Temperature control : Grignard formation requires strict anhydrous conditions at 0–5°C to prevent side reactions.

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to ketone minimizes over-alkylation.

-

Reduction selectivity : NaBH4 preferentially reduces tertiary alcohols to secondary alcohols without affecting the cyclopropane ring.

Representative Data

| Parameter | Value | Source |

|---|---|---|

| Grignard reaction yield | 78–85% | |

| NaBH4 reduction efficiency | 92% (GC purity) | |

| Overall isolated yield | 68–72% |

Aldol Condensation and Sequential Reduction

Reaction Mechanism

This two-step approach leverages base-catalyzed aldol condensation between 3-isopropoxybenzaldehyde and cyclopropyl methyl ketone, followed by hydrogenation:

-

Aldol condensation : Conducted in ethanol with sodium hydroxide (NaOH), forming an α,β-unsaturated ketone (chalcone derivative).

-

Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes double-bond reduction under 10 bar H₂, producing the saturated ketone.

-

Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to the secondary alcohol.

Optimization Insights

-

Solvent selection : Ethanol enhances chalcone solubility, while THF improves LiAlH₄ reactivity.

-

Catalyst loading : 5 wt% Pd/C achieves full hydrogenation within 4–6 hours at 70°C.

-

Stereochemical control : Anti-Markovnikov addition dominates due to steric hindrance from the cyclopropane ring.

Performance Metrics

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Aldol condensation | 82% | 94% |

| Hydrogenation | 95% | 97% |

| LiAlH₄ reduction | 88% | 98% |

Friedel-Crafts Acylation

Synthetic Pathway

While less common, this method employs cyclopropanecarbonyl chloride as an acylating agent for 3-isopropoxybenzene:

Challenges and Solutions

-

Cyclopropane stability : The strained ring necessitates low temperatures (–20°C) during acylation to prevent ring-opening.

-

Regioselectivity : The isopropoxy group directs acylation to the para position with >90% specificity.

-

Reduction side reactions : NaBH₃CN avoids over-reduction to hydrocarbons.

Efficiency Data

| Parameter | Value |

|---|---|

| Friedel-Crafts acylation | 65% yield, 89% purity |

| NaBH₃CN reduction | 81% yield, 96% purity |

Comparative Analysis of Methods

Cost and Scalability

Environmental Impact

-

Waste generation : Grignard methods produce magnesium halide waste (2.5 kg/kg product), requiring neutralization.

-

Green chemistry : Aldol condensation uses ethanol (renewable solvent) and generates minimal byproducts.

Emerging Techniques and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.